molecular formula C17H33N7O5S2 B12536952 N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine CAS No. 798541-09-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine

Cat. No.: B12536952
CAS No.: 798541-09-0
M. Wt: 479.6 g/mol
InChI Key: HPJIIMVQMPAJIX-BJDJZHNGSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous due to its efficiency and ability to automate the process, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionyl residue, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at specific sites, such as the cysteinyl residue, to form thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is unique due to its specific combination of amino acid residues, which confer distinct chemical and biological properties

Properties

CAS No.

798541-09-0

Molecular Formula

C17H33N7O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C17H33N7O5S2/c1-9(16(28)29)22-14(26)11(5-7-31-2)23-15(27)12(8-30)24-13(25)10(18)4-3-6-21-17(19)20/h9-12,30H,3-8,18H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI Key

HPJIIMVQMPAJIX-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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